Scientific Field: Organic Chemistry
Summary of the Application: 2,3-Difluoroaniline is used as a starting material in the synthesis of ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate . This compound is a pyrimidine derivative, which is a class of compounds that have various applications in medicinal chemistry.
Scientific Field: Pharmaceutical Chemistry and Materials Science
Summary of the Application: 2,3-Difluoroaniline is used as an intermediate in the production of pharmaceuticals and liquid crystal products . An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product.
Summary of the Application: 2,3-Difluoroaniline is used in the synthesis of ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate . This compound is a pyrimidine derivative, which is a class of compounds that have various applications in medicinal chemistry.
Scientific Field: Materials Science
Summary of the Application: 2,3-Difluoroaniline is used as an additive to improve the performance of perovskite solar cells . Fluorine-containing additives have garnered significant interest because of their unique hydrophobic properties, effective defect passivation, and regulation capability on the crystallization process .
Results or Outcomes: A perovskite solar cell utilizing 2,3-Difluoroaniline as an additive achieves an efficiency of 24.05%, and exhibits exceptional stability against humidity and thermal fluctuations .
Summary of the Application: 2,3-Difluoroaniline is used in the difluoroalkylation of anilines via photoinduced methods . This process is part of the development of sustainable and mild protocols for the fluoroalkylation of organic backbones, which is of current interest in chemical organic synthesis .
Summary of the Application: 2,3-Difluoroaniline is used as an intermediate in the production of fluorinated building blocks . These building blocks have various applications in the field of materials science.
2,3-Difluoroaniline is an aromatic amine characterized by the presence of two fluorine atoms located at the second and third positions of the aniline ring. Its chemical formula is C₆H₅F₂N, and it has a molecular weight of approximately 131.11 g/mol. The compound appears as a colorless to pale yellow liquid or solid, depending on the temperature and purity. It is known for its moderate polarity, which allows it to participate in various
Research indicates that 2,3-difluoroaniline exhibits moderate biological activity. It has been studied for its potential use in pharmaceuticals due to its ability to interact with biological systems. Some studies suggest that derivatives of this compound may possess antimicrobial properties, although further research is necessary to fully understand its biological implications .
Several methods exist for synthesizing 2,3-difluoroaniline:
2,3-Difluoroaniline serves various applications across multiple fields:
Interaction studies involving 2,3-difluoroaniline focus on its reactivity with other chemical entities. These studies help elucidate its role as a building block in organic synthesis and its potential effects when introduced into biological systems. Research has shown that its interactions can lead to significant changes in reactivity patterns compared to other anilines due to the presence of fluorine substituents .
Several compounds are structurally similar to 2,3-difluoroaniline. Here are some comparisons highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Aniline | C₆H₅NH₂ | Simple amine without fluorine substituents |
2-Fluoroaniline | C₆H₄FNH₂ | Contains one fluorine atom at position two |
3-Fluoroaniline | C₆H₄FNH₂ | Contains one fluorine atom at position three |
2,4-Difluoroaniline | C₆H₄F₂NH₂ | Fluorine atoms at positions two and four |
4-Amino-2-fluorobenzene | C₆H₄F(NH₂) | Amino group at position four with one fluorine |
Uniqueness of 2,3-Difluoroaniline: The presence of two fluorine atoms at adjacent positions on the aromatic ring makes this compound particularly reactive compared to its analogs. This positioning enhances its electrophilic substitution capabilities while influencing its physical properties such as polarity and solubility.
Acute Toxic;Irritant